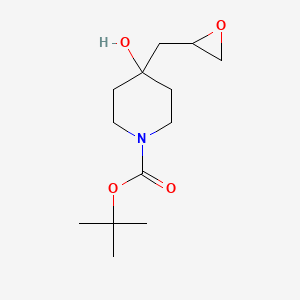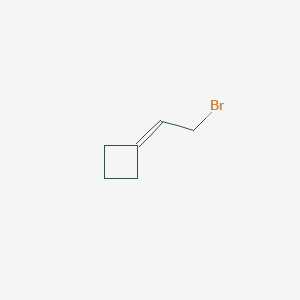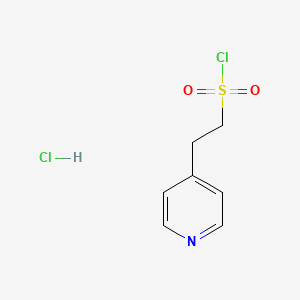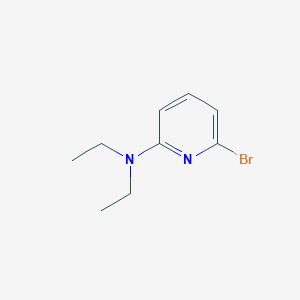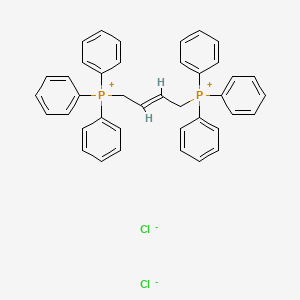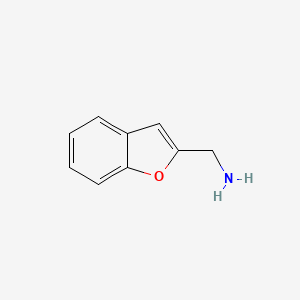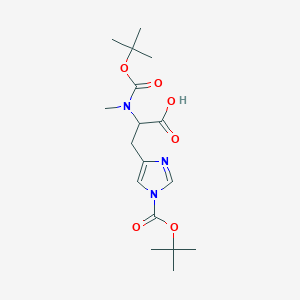
Boc-N-Me-D-His(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-D-His(Boc)-OH, also known as Boc-His(Boc)-OH, is a synthetic, water-soluble, and biocompatible peptide that has become increasingly popular in scientific research. It is used in a variety of applications, such as peptide synthesis, protein engineering, and drug design. Boc-His(Boc)-OH is a versatile reagent that can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates.
Aplicaciones Científicas De Investigación
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has a wide range of applications in scientific research. It can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to stabilize proteins and peptides, as well as to increase their solubility. It can also be used to modify the structure and activity of proteins and peptides.
Mecanismo De Acción
Boc-N-Me-D-His(Boc)-OH(Boc)-OH functions by forming a covalent bond between the Boc and His(Boc) groups. This bond is formed through a nucleophilic substitution reaction, in which the Boc group acts as the nucleophile and the His(Boc) group acts as the electrophile. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The resulting product is a water-soluble and biocompatible peptide.
Biochemical and Physiological Effects
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has been studied for its biochemical and physiological effects. Studies have shown that Boc-N-Me-D-His(Boc)-OH(Boc)-OH can increase the solubility and stability of proteins and peptides. It can also modify the structure and activity of proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of Boc-N-Me-D-His(Boc)-OH(Boc)-OH for lab experiments are its water solubility, biocompatibility, and versatility. It can be used to modify proteins, peptides, and small molecules, as well as to stabilize proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. However, the main limitation of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is that it is not suitable for use in vivo due to its toxicity.
Direcciones Futuras
The future of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is promising, as it is being explored for a variety of applications. For example, it is being explored as a tool to modify the structure and activity of proteins and peptides. In addition, it is being studied for its potential to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. Additionally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being explored as a tool to stabilize proteins and peptides, as well as to increase their solubility. Finally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being studied for its potential to be used in the synthesis of peptide-based drugs and bioconjugates.
Métodos De Síntesis
Boc-N-Me-D-His(Boc)-OH(Boc)-OH is synthesized through a two-step process. First, a Boc-protected amino acid is reacted with a protected histidine to form Boc-N-Me-D-His(Boc)-OH(Boc)-OH. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The second step involves the deprotection of the Boc and His(Boc) groups using aqueous acid, such as trifluoroacetic acid (TFA). This reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

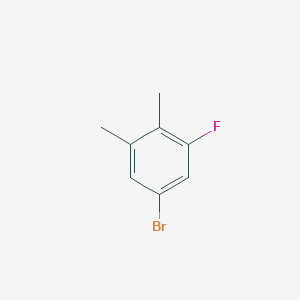
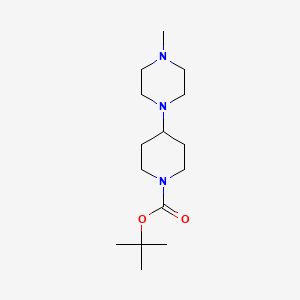
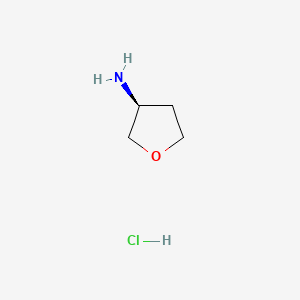
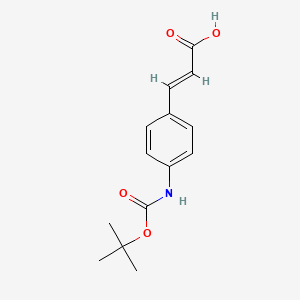
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
